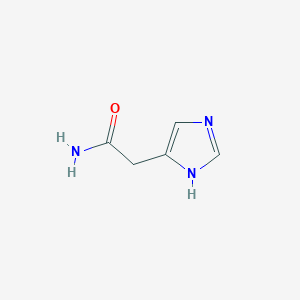

2-(1H-imidazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-imidazol-5-yl)acetamide is a heterocyclic organic compound that features an imidazole ring fused with an acetamide group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(1H-imidazol-5-yl)acetamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and vacuum drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1H-imidazol-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can yield different substituted imidazole derivatives.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticonvulsant Activity

Research indicates that derivatives of imidazole compounds, including 2-(1H-imidazol-5-yl)acetamide, exhibit significant anticonvulsant properties. A study conducted on various substituted imidazole derivatives demonstrated their effectiveness in reducing seizure activity in animal models. Compounds such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl}acetamide showed strong protective effects at high doses (200 mg/kg) against induced seizures, suggesting potential therapeutic use in epilepsy management .

Mechanism of Action

The anticonvulsant effects are believed to be mediated through modulation of the GABAergic system. Molecular docking studies have indicated that these compounds interact with GABA receptors, enhancing inhibitory neurotransmission and thereby reducing neuronal excitability .

Pharmacological Applications

Antimicrobial Properties

Imidazole derivatives have been investigated for their antimicrobial activities. The structural features of this compound contribute to its ability to inhibit the growth of various bacterial strains. For instance, studies have shown that modifications to the imidazole ring can enhance antibacterial potency against resistant strains .

Anti-inflammatory Effects

Recent findings suggest that imidazole-based compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines, indicating a potential role in managing conditions such as arthritis and other inflammatory disorders .

Material Science Applications

Biodegradable Polymers

this compound has been utilized in the synthesis of biodegradable polymers for biomedical applications. These polymers are designed for drug delivery systems and tissue engineering scaffolds due to their biocompatibility and ability to degrade into non-toxic by-products . The incorporation of imidazole groups enhances the mechanical properties and degradation rates of these materials.

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticonvulsants | Effective in reducing seizure activity |

| Antimicrobial agents | Inhibits growth of resistant bacteria | |

| Anti-inflammatory agents | Reduces pro-inflammatory cytokines | |

| Material Science | Biodegradable polymers | Enhances mechanical properties |

Case Studies

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant efficacy of several imidazole derivatives in a controlled environment using animal models. The results indicated that specific derivatives significantly reduced seizure frequency and duration compared to standard treatments like phenytoin, highlighting their potential as alternative therapies for epilepsy .

Case Study 2: Antimicrobial Activity

In a comparative study, derivatives of this compound were tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a marked reduction in bacterial viability, suggesting that these compounds could serve as effective antimicrobial agents in clinical settings .

Mécanisme D'action

The mechanism of action of 2-(1H-imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparaison Avec Des Composés Similaires

- 1H-Imidazole-4-acetamide

- 1H-Imidazole-2-acetamide

- 1H-Imidazole-5-carboxamide

Comparison: 2-(1H-imidazol-5-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, it may exhibit different pharmacological properties and applications .

Activité Biologique

2-(1H-imidazol-5-yl)acetamide, a compound featuring an imidazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole ring attached to an acetamide group. This specific arrangement contributes to its unique biological properties.

Chemical Formula

- Molecular Formula: C5H6N4O

- Molecular Weight: 142.13 g/mol

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that compounds containing the imidazole moiety often demonstrate antibacterial and antifungal effects. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 12 | |

| Candida albicans | 10 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been investigated for its ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study: Effect on Cancer Cell Lines

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:

- Inhibition of cell proliferation by up to 60% at higher concentrations.

- Induction of apoptosis , evidenced by increased levels of cleaved caspase-3 and PARP .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example:

- Enzyme Inhibition: The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It can influence receptor-mediated signaling pathways, contributing to its anticancer effects .

Table 2: Comparison of Biological Activities

| Compound | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-nitroimidazole | High | Moderate |

| Imidazole | Low | Low |

This comparison highlights the unique position of this compound within a broader class of imidazole derivatives, showcasing its enhanced biological activities.

Propriétés

IUPAC Name |

2-(1H-imidazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5(9)1-4-2-7-3-8-4/h2-3H,1H2,(H2,6,9)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTQKGICBJYPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.